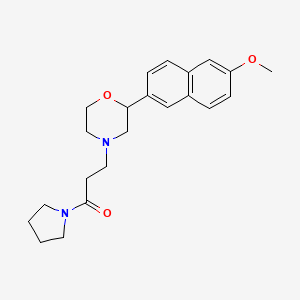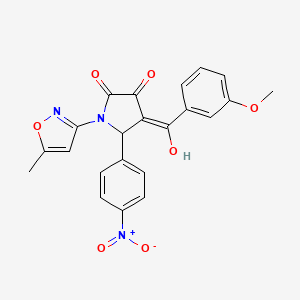
2-(6-methoxy-2-naphthyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MNPA and is a morpholine-based ligand that has been shown to have a high affinity for certain receptors in the brain. In
作用機序
The mechanism of action of MNPA involves its binding to sigma-1 and dopamine D3 receptors in the brain. This binding results in the modulation of various signaling pathways, including the regulation of calcium ion channels and the activation of protein kinase C. These effects ultimately lead to changes in neuronal activity and neurotransmitter release, which can have a significant impact on physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are complex and depend on the specific receptors and signaling pathways involved. Some of the effects that have been observed in scientific research include the modulation of pain perception, the regulation of dopamine release in the brain, and the improvement of motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of MNPA is its high affinity for specific receptors in the brain, which makes it a useful tool for studying the physiological and pathological processes that these receptors are involved in. However, one of the limitations of MNPA is its potential toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on MNPA, including the exploration of its potential applications in the treatment of neurological disorders such as Parkinson's disease and addiction. Additionally, further research is needed to better understand the specific receptors and signaling pathways that are involved in the mechanism of action of MNPA, as well as the potential side effects and toxicity of this compound. Overall, MNPA represents a promising area of scientific research with significant potential for future applications in the field of medicine.
合成法
The synthesis of MNPA involves several steps, including the reaction of 2-naphthol with 2-bromoethanol to form 2-(2-hydroxyethoxy)naphthalene. This compound is then reacted with 2-chloroethylmorpholine hydrochloride to form 2-(6-methoxy-2-naphthyl)morpholine. The final step involves the reaction of 2-(6-methoxy-2-naphthyl)morpholine with 3-oxo-3-pyrrolidin-1-ylpropanenitrile to form MNPA.
科学的研究の応用
MNPA has been shown to have potential applications in the field of medicine, particularly in the treatment of neurological disorders. This compound has been found to have a high affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine D3 receptor. These receptors are involved in various physiological and pathological processes, including pain perception, addiction, and movement disorders.
特性
IUPAC Name |
3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-7-6-17-14-19(5-4-18(17)15-20)21-16-23(12-13-27-21)11-8-22(25)24-9-2-3-10-24/h4-7,14-15,21H,2-3,8-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACXOZNORRIWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5397857.png)

![2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5397868.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5397873.png)
![4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)
![7-acetyl-4-[(1R*,5S*)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5397900.png)
![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)


![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)

![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)